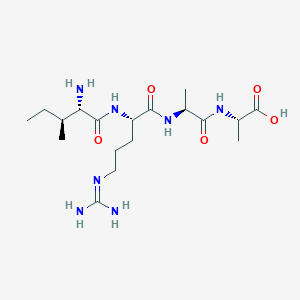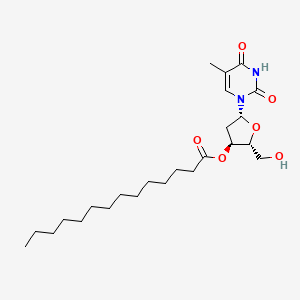
3'-O-Tetradecanoylthymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Tetradecanoylthymidine is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by the presence of a thymidine molecule esterified with a tetradecanoyl (myristoyl) group at the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Tetradecanoylthymidine typically involves the esterification of thymidine with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of 3’-O-Tetradecanoylthymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-O-Tetradecanoylthymidine undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thymidine and tetradecanoic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the thymidine moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Thymidine and tetradecanoic acid.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted thymidine derivatives.
Applications De Recherche Scientifique
3’-O-Tetradecanoylthymidine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and nucleoside analogs.
Biology: Investigated for its potential role in modifying nucleic acid structures and functions.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the synthesis of specialized nucleoside analogs for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 3’-O-Tetradecanoylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The tetradecanoyl group enhances the compound’s lipophilicity, facilitating its cellular uptake. Once inside the cell, it can be incorporated into nucleic acids, disrupting normal cellular processes and leading to antiviral or anticancer effects.
Comparaison Avec Des Composés Similaires
3’-O-Palmitoylthymidine: Similar structure with a palmitoyl group instead of a tetradecanoyl group.
3’-O-Stearoylthymidine: Contains a stearoyl group at the 3’ position.
3’-O-Myristoyluridine: Similar esterification but with uridine instead of thymidine.
Uniqueness: 3’-O-Tetradecanoylthymidine is unique due to its specific esterification with tetradecanoic acid, which imparts distinct physicochemical properties. Its specific lipophilicity and ability to incorporate into nucleic acids make it a valuable compound for research in nucleoside analogs and their applications.
Propriétés
Numéro CAS |
830322-61-7 |
|---|---|
Formule moléculaire |
C24H40N2O6 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C24H40N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(28)32-19-15-21(31-20(19)17-27)26-16-18(2)23(29)25-24(26)30/h16,19-21,27H,3-15,17H2,1-2H3,(H,25,29,30)/t19-,20+,21+/m0/s1 |
Clé InChI |
LOTYXVCAXKQGIU-PWRODBHTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



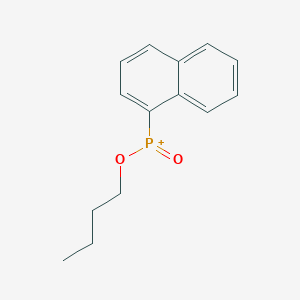
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
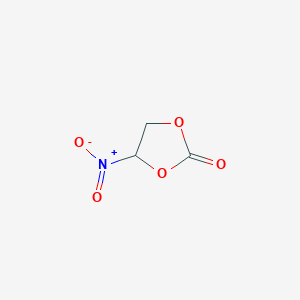

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
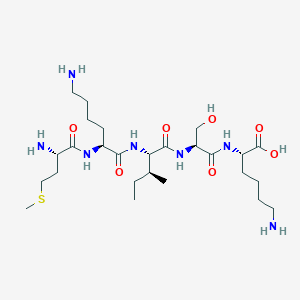
![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
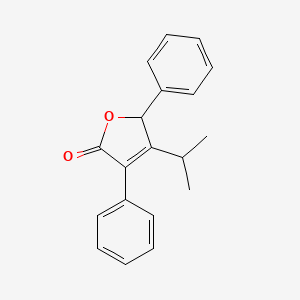

![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)
